

An In-depth Technical Guide to Boc-NH-PEG23-NH2

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Compound of Interest

Compound Name: Boc-NH-PEG23-NH2

Cat. No.: B1193753

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This guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental protocols related to the heterobifunctional linker, **Boc-NH-PEG23-NH2**. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Properties

Boc-NH-PEG23-NH2 is a polyethylene glycol (PEG) derivative that contains a free amine group and a tert-butyloxycarbonyl (Boc) protected amine group, separated by a 23-unit PEG spacer. This structure allows for controlled, sequential conjugation reactions, making it a valuable tool in the synthesis of complex biomolecules.^{[1][2][3]} The PEG chain enhances the solubility and stability of the resulting conjugates and reduces the immunogenicity of peptides and proteins.^{[2][4]}

Physicochemical Characteristics

The key physicochemical properties of **Boc-NH-PEG23-NH2** are summarized in the table below.

Property	Value	Source
Molecular Formula	C53H108N2O25	[5]
Molecular Weight	1173.42 g/mol	[5][6]
Appearance	White to off-white powder or waxy solid	[1]
Purity	≥95%	[7]

Solubility

Boc-NH-PEG23-NH2 exhibits solubility in a range of solvents, which is a critical factor for its application in various reaction conditions.

Solvent	Solubility	Source
Water and aqueous buffers	Soluble	[1]
Chloroform, Methylene Chloride	Soluble	[1]
DMF, DMSO	Soluble	[1]
Alcohol, Toluene	Less soluble	[1]
Ether	Not soluble	[1]

Applications in Research and Drug Development

The primary utility of **Boc-NH-PEG23-NH2** lies in its role as a crosslinking agent in bioconjugation.[1][2] The presence of two different functional groups allows for the sequential attachment of different molecules.

Key applications include:

- **PROTAC Synthesis:** It can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are molecules designed to bring a target

protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[6]

- Antibody-Drug Conjugates (ADCs): The linker can be employed to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.
- Peptide and Protein Modification: It is used to modify peptides and proteins to improve their pharmacokinetic properties.[2]
- Surface Modification: The molecule can be used to functionalize surfaces, inhibiting the non-specific binding of charged molecules.[2][4]
- Nanotechnology and Materials Research: It finds applications in drug release systems, nanotechnology, and the development of new materials.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Boc-NH-PEG23-NH2**. These protocols are based on established procedures for similar PEG linkers.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation reactions.

Materials:

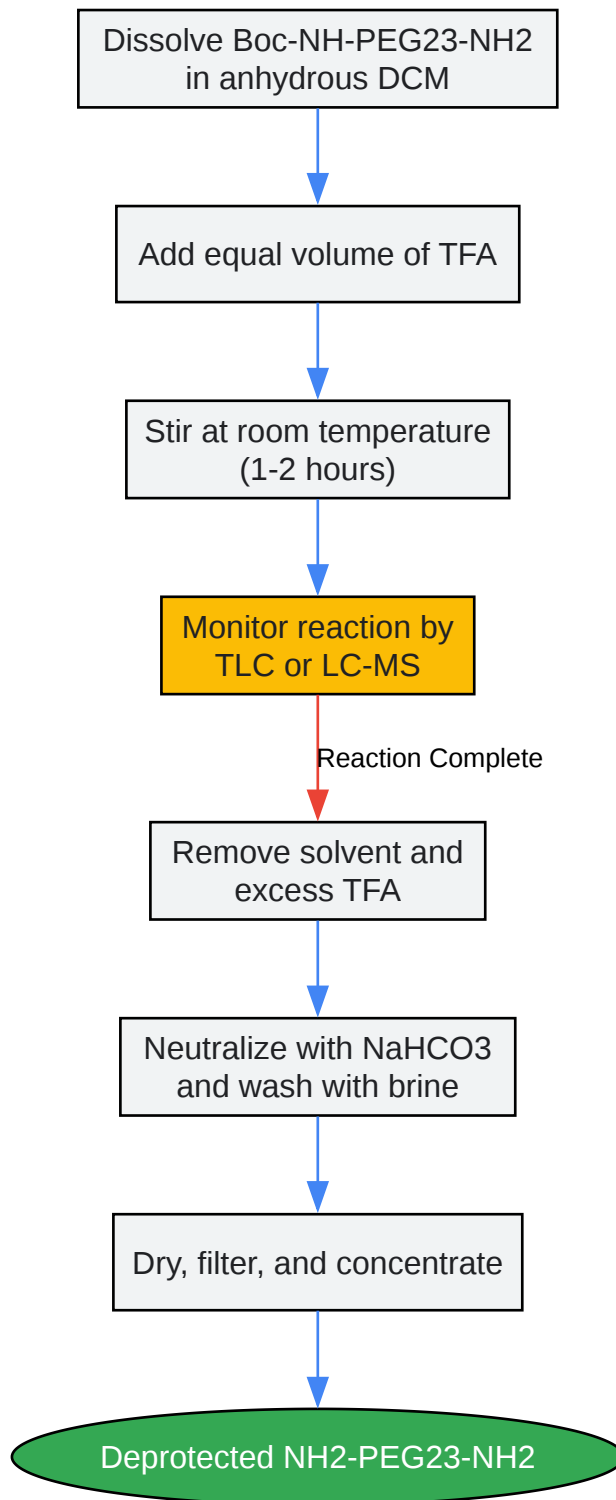
- **Boc-NH-PEG23-NH2**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

- Rotary evaporator

Procedure:

- Dissolve **Boc-NH-PEG23-NH2** in anhydrous DCM.
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.^[9]
- For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.^[9]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.^[9]

Boc Deprotection Workflow

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Caption: Workflow for the deprotection of the Boc group.

Two-Stage Conjugation via NHS Ester Chemistry

This protocol outlines a two-stage process for conjugating **Boc-NH-PEG23-NH₂** to a target molecule containing a primary amine, followed by the deprotection of the Boc group for further modification. This example assumes the free amine of **Boc-NH-PEG23-NH₂** is first reacted with a carboxyl-containing molecule.

Stage 1: Activation and Conjugation

Materials:

- Boc-NH-PEG23-COOH (a derivative where the free amine is replaced by a carboxylic acid)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Target molecule with a primary amine (Target-NH₂)
- Reaction buffer (e.g., PBS, pH 7.2-8.5)

Procedure:

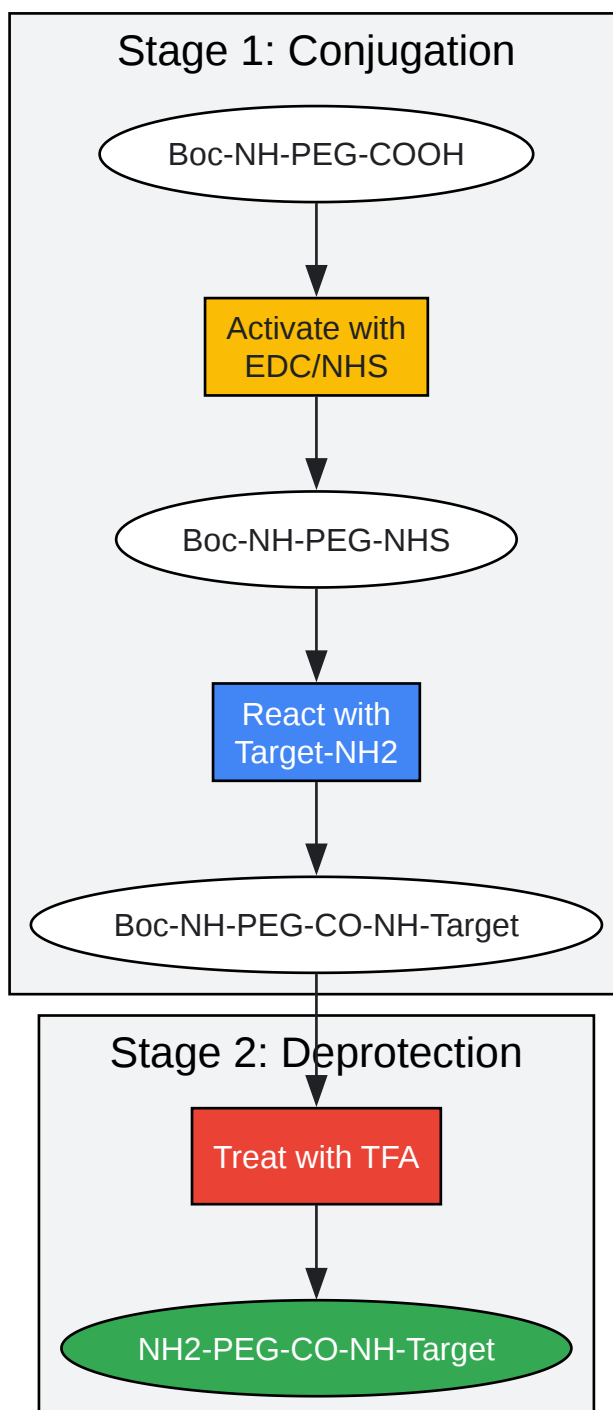
- Dissolve Boc-NH-PEG23-COOH in anhydrous DMF or DMSO.
- In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS or Sulfo-NHS (1.5 molar equivalents) in the reaction buffer.
- Add the EDC/NHS solution to the dissolved PEG linker.
- Allow the mixture to react for 15-30 minutes at room temperature to form the activated Boc-NH-PEG23-NHS ester.
- Add the desired molar excess of the activated PEG-NHS ester solution to the solution of the target molecule.

- Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[\[10\]](#)
- Purify the resulting conjugate (Boc-NH-PEG23-CO-NH-Target) using appropriate chromatography methods (e.g., size exclusion or ion exchange).

Stage 2: Boc Deprotection

Follow the Boc deprotection protocol described in section 3.1 to remove the Boc group from the purified conjugate, yielding the final product (NH₂-PEG23-CO-NH-Target).

Two-Stage Conjugation Pathway

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